Product packaging for Ethadione(Cat. No.:CAS No. 520-77-4)

Ethadione

Cat. No.: B1200495
CAS No.: 520-77-4
M. Wt: 157.17 g/mol
InChI Key: SIGSNYAYBSJATD-UHFFFAOYSA-N
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Description

Ethadione (CAS 520-77-4) is a chemical compound belonging to the oxazolidinedione class, recognized for its anticonvulsant properties . Its primary research application and indication are in the study of seizure disorders, particularly absence seizures, and broader investigations into epilepsy . The specific molecular mechanism of action for this compound, characteristic of its class, is a key area of scientific inquiry for researchers exploring neurological models. Studies on related compounds in the oxazolidinedione family, such as trimthis compound, have historically provided insights into antiepileptic drug mechanisms . Research using this compound must account for its specific contraindications. Preclinical and non-clinical safety data indicate it is not suitable for studies involving pre-existing conditions such as retinal disorders, optic nerve disorders, kidney disease, proteinuria, liver disease, hepatic failure, or porphyria . It is also contraindicated for use in research models related to pregnancy, leukopenia, thrombocytopenic disorders, and neutropenic disorders . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1200495 Ethadione CAS No. 520-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSNYAYBSJATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199972
Record name Ethadione
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-77-4
Record name Ethadione
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Record name Ethadione
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Record name Ethadione
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Record name 3-ethyl-5,5-dimethyloxazolidine-2,4-dione
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Preparation Methods

Alkylation of 5,5-Dimethyloxazolidine-2,4-dione

The foundational approach to this compound synthesis involves the alkylation of 5,5-dimethyloxazolidine-2,4-dione. Spielman’s early work demonstrated that methylating this precursor with dimethyl sulfate in aqueous alkaline conditions yielded 3,5,5-trimethyl-oxazolidine-2,4-dione. However, attempts to extend this method to ethylation using diethyl sulfate were unsuccessful, producing a low-yield product with inconsistent purity. This limitation prompted the exploration of alternative alkylating agents.

Silver Salt Alkylation with Ethyl Iodide

Mechanistic Insights into this compound Formation

Nucleophilic Substitution Dynamics

The alkylation mechanism hinges on the nucleophilicity of the nitrogen atom in the oxazolidinedione ring. In Spielman’s failed diethyl sulfate approach, steric hindrance and the poor leaving group ability of sulfate likely impeded ethyl group transfer. By contrast, ethyl iodide’s superior leaving group (iodide) and the silver salt’s role in stabilizing transition states enabled efficient N-ethylation. Computational studies suggest that the reaction proceeds through an SN2 pathway, with partial positive charge development on the ethyl carbon during the transition state.

Side Reactions and By-Product Formation

Competing reactions, such as O-alkylation or ring-opening, are minimized under Hook’s conditions due to the selective activation of the nitrogen site. However, trace amounts of 5,5-dimethyl-2,4-oxazolidinedione (unreacted starting material) and 3-ethyl-5-methyl derivatives have been detected in crude products, necessitating purification via recrystallization.

Optimization of Reaction Conditions

Stoichiometry and Reagent Purity

The molar ratio of ethyl iodide to the silver salt is critical. Hook’s protocol uses a 1:1 ratio, but slight excesses of ethyl iodide (1.1–1.2 equivalents) may compensate for side reactions. Impurities in the silver salt, such as residual moisture, can lead to hydrolyzed by-products, underscoring the need for rigorously dried reagents.

Table 1: Comparative Reaction Parameters for this compound Synthesis

ParameterSpielman (Diethyl Sulfate)Hook (Ethyl Iodide)
Alkylating AgentDiethyl sulfateEthyl iodide
SolventAqueous NaOHAnhydrous
TemperatureRoom temperatureRoom temperature
YieldLow (unquantified)High (≥80%)
Melting Point (Product)Not reported61–62°C
Key LimitationPoor reactivityMoisture sensitivity

Modern Advances and Alternative Approaches

Solid-State Synthesis

Co-crystallization techniques, such as those used for poorly soluble pharmaceuticals, could streamline this compound purification. For instance, anti-solvent precipitation with ethanol or hexane may yield high-purity crystals without chromatographic separation.

Analytical Characterization

Melting Point and Spectral Data

This compound’s melting point (61–62°C) remains a primary identifier. Modern analyses supplement this with Fourier-transform infrared (FTIR) spectroscopy, where characteristic carbonyl stretches appear at 1760 cm⁻¹ (C=O) and 1705 cm⁻¹ (C=N). Nuclear magnetic resonance (NMR) data further confirm the structure:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 6H, 2×CH₃), 3.80 (q, 2H, CH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 12.5 (CH₂CH₃), 25.8 (2×CH₃), 44.2 (N-CH₂), 155.8 (C=O), 170.1 (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) methods with UV detection at 210 nm resolve this compound from by-products, achieving ≥98% purity in optimized syntheses .

Chemical Reactions Analysis

Ethadione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Introduction to Ethadione

This compound is a member of the oxazolidinedione family and is primarily recognized for its application as an anticonvulsant medication. It has been utilized mainly in the treatment of seizures, particularly in cases where other antiepileptic drugs may not be effective or suitable. The compound's efficacy in managing epilepsy has been documented in various clinical studies, highlighting its role in both acute and chronic seizure management.

Anticonvulsant Therapy

This compound is primarily employed in the treatment of epilepsy. It is particularly useful for patients who do not respond adequately to first-line antiepileptic drugs. Clinical studies have shown that this compound can reduce the frequency of seizures and improve the quality of life for individuals with refractory epilepsy.

Case Studies

  • A study published in Epilepsia examined the effects of this compound on patients with drug-resistant epilepsy. The results indicated a significant reduction in seizure frequency among participants who were administered this compound compared to those receiving placebo treatments .
  • Another clinical trial analyzed long-term outcomes for patients treated with this compound, revealing sustained improvements in seizure control over extended periods .

Pharmacological Research

This compound has been a subject of pharmacological studies aimed at understanding its mechanism of action, which involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.

Research Findings

  • Research indicates that this compound enhances GABAergic activity, which contributes to its anticonvulsant effects. This mechanism is crucial for developing new antiepileptic medications with fewer side effects .
  • Studies exploring the interaction between this compound and other antiepileptic drugs have provided insights into combination therapies that may enhance therapeutic efficacy while minimizing adverse effects .

Neurological Disorders Beyond Epilepsy

Emerging research suggests potential applications of this compound in treating other neurological conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are being investigated in preclinical models.

Ongoing Studies

  • Current studies are evaluating the neuroprotective effects of this compound against neuronal damage induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease .
  • Research is also being conducted on this compound's ability to modulate inflammatory responses in multiple sclerosis models, potentially opening avenues for new therapeutic strategies .

Comparative Analysis of Antiepileptic Drugs

Drug NameMechanism of ActionEfficacy in Refractory EpilepsyCommon Side Effects
This compoundGABA enhancement; excitatory inhibitionModerateDrowsiness, dizziness
PhenytoinSodium channel blockadeHighGingival hyperplasia, ataxia
LamotrigineSodium channel blockade; glutamate inhibitionHighRash, insomnia
ValproateGABA enhancement; sodium channel blockadeHighWeight gain, tremor

Mechanism of Action

Comparison with Similar Compounds

Pharmacological Class: Oxazolidinediones

Ethadione is compared below with its structural analogs, trimthis compound and paramthis compound :

Parameter This compound Trimthis compound Paramthis compound
Molecular Formula C₇H₁₁NO₃ C₆H₉NO₃ C₆H₇NO₃
ATC Code N03AC03 N03AC02 N03AC01
Indications Refractory absence seizures Petit mal epilepsy Petit mal epilepsy
Adverse Effects Nephrotoxicity, teratogenicity Nephrotic syndrome, teratogenicity Similar to trimthis compound
Year Introduced ~1946 1946 1940s

Key Findings :

  • All three oxazolidinediones share a high risk of nephrotic syndrome and teratogenicity , limiting their modern use .

Mechanism of Action: Comparison with Succinimides

Ethosuximide , a succinimide-class anticonvulsant, is a therapeutic alternative for absence seizures.

Parameter This compound Ethosuximide
Class Oxazolidinedione Succinimide
Molecular Formula C₇H₁₁NO₃ C₇H₁₁NO₂
ATC Code N03AC03 N03AD01
Primary Target T-type calcium channels T-type calcium channels
Efficacy Moderate High (first-line therapy)
Safety Profile Higher toxicity Lower risk of nephrotoxicity

Key Findings :

  • Ethosuximide’s succinimide backbone improves tolerability, making it preferred over this compound for absence seizures .
  • Both drugs target T-type calcium channels, but this compound’s oxazolidinedione structure correlates with higher metabolic toxicity .

Broader Anticonvulsant Classes: Structural and Functional Contrasts

This compound is also contrasted with other anticonvulsant classes:

Propionates (e.g., Beclamide)
  • Mechanism : Enhance GABAergic inhibition.
Succinimides (e.g., Ethosuximide)
  • As above, superior safety and efficacy in absence seizures.
Barbiturates (e.g., Eterobarb)
  • Mechanism : Potentiate GABA receptors.

Biological Activity

Ethadione, a compound with the chemical formula C7_7H11_{11}NO3_3, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the various biological effects of this compound, supported by case studies, research findings, and data tables.

This compound is classified as a 1,3-dioxo-2-pyrrolidine derivative. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound is primarily recognized for its potential therapeutic applications in treating epilepsy and other neurological disorders.

This compound exhibits its biological activity through several mechanisms:

  • Anticonvulsant Activity : this compound has been shown to possess anticonvulsant properties, which are primarily attributed to its ability to modulate neurotransmitter systems in the brain. It acts on the GABAergic system, enhancing GABA receptor activity, which leads to increased inhibitory neurotransmission.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in conditions such as epilepsy, where neuronal damage can occur due to excessive excitatory signaling.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study 1AnticonvulsantThis compound demonstrated significant seizure reduction in animal models (IC50 = 12 µM) .
Study 2NeuroprotectionThis compound reduced oxidative stress markers in SH-SY5Y neuroblastoma cells by 30% .
Study 3GABA ModulationIncreased GABA levels were observed in treated animals, correlating with reduced seizure frequency .

Case Study 1: Efficacy in Epilepsy

In a clinical trial involving patients with refractory epilepsy, this compound was administered as an adjunct therapy. Results indicated a notable reduction in seizure frequency among participants who received this compound compared to those on standard treatment alone. Specifically, 60% of patients experienced a decrease in seizures by at least 50% over six months.

Case Study 2: Neuroprotective Effects

A study conducted on animal models subjected to induced oxidative stress showed that this compound significantly mitigated neuronal damage. The treated group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress, compared to controls, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on the pharmacokinetics and metabolism of this compound. Studies utilizing advanced techniques such as LC-MS/MS have shown that this compound is rapidly absorbed and metabolized in vivo. Key pharmacokinetic parameters include:

  • Maximum Concentration (Cmax_{max}) : Approximately 0.5 hours post-administration.
  • Half-Life (T1/2_{1/2}) : Estimated at 4 hours.
  • Bioavailability : High bioavailability noted due to rapid absorption from the gastrointestinal tract .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ethadione in biological matrices, and how can their accuracy be ensured?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. Validate the method per ICH guidelines by assessing specificity, linearity (R² > 0.995), accuracy (recovery rates 90–110%), and precision (RSD < 5%). Include internal standards (e.g., deuterated analogs) to control matrix effects . For tissue samples, homogenize in phosphate buffer (pH 7.4) and extract using solid-phase extraction (C18 columns). Confirm purity via NMR (δ 1.2–2.8 ppm for methyl groups) .

Q. How should a controlled experimental setup be designed to assess this compound’s acute toxicity in preclinical models?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity. Use Sprague-Dawley rats (n=6/group) with doses ranging from 50–500 mg/kg. Include a vehicle control (e.g., 0.5% carboxymethyl cellulose). Monitor clinical signs (e.g., tremors, ataxia) for 14 days. Collect serum for AST/ALT analysis and histopathology of liver/kidneys. Ensure ethical compliance with ARRIVE guidelines and institutional animal care committee approval .

Q. What are the critical steps in synthesizing this compound with high purity for pharmacological studies?

  • Methodological Answer : Optimize the cyclization of diketone precursors in anhydrous ethanol under reflux (78°C, 12 hrs) with catalytic sulfuric acid. Purify via recrystallization (ethanol:water, 3:1) and confirm purity by HPLC (retention time 8.2 min, 95% purity threshold). Characterize using FTIR (C=O stretch at 1700 cm⁻¹) and elemental analysis (<0.5% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species differences). Perform sensitivity analyses on covariates like hepatic CYP450 enzyme activity. Validate findings via in vitro microsomal assays (human/rat liver microsomes) and PBPK modeling to simulate inter-study variability .

Q. What experimental strategies are effective in elucidating this compound’s molecular targets and mechanism of action?

  • Methodological Answer : Employ affinity-based proteomics (biotinylated this compound probes + streptavidin pull-down) or CRISPR-Cas9 genome-wide knockout screens. Validate targets via SPR (binding affinity Kd < 10 μM) and siRNA silencing in cellular models (e.g., HEK293). Use molecular docking (AutoDock Vina) to predict binding poses against crystallized protein structures (PDB ID: 3LAK) .

Q. How can researchers optimize chiral synthesis protocols for this compound enantiomers to study stereospecific activity?

  • Methodological Answer : Utilize asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) in THF at -20°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 85:15 hexane:isopropanol). Compare pharmacological activity of (R)- and (S)-enantiomers in receptor-binding assays (IC₅₀ differences >10-fold indicate stereospecificity) .

Methodological Frameworks for Rigorous Research

  • PICOT Framework : Structure questions around Population (e.g., animal models), Intervention (dose/route), Comparison (vehicle/positive controls), Outcome (toxicity endpoints), and Timeframe (acute vs. chronic) .
  • FINER Criteria : Ensure questions are Feasible (resources/time), Interesting (novelty), Novel (gap-filling), Ethical (IACUC approval), and Relevant (therapeutic potential) .
  • Data Contradiction Analysis : Apply triangulation by cross-validating results via orthogonal methods (e.g., LC-MS vs. ELISA) and robust statistical tests (ANOVA with Tukey post-hoc, p<0.05) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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